Lumequic acid

Description

Properties

CAS No. |

67329-09-3 |

|---|---|

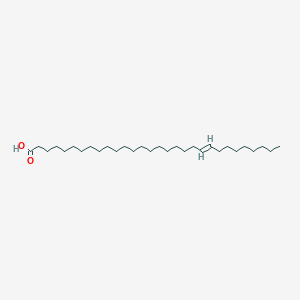

Molecular Formula |

C30H58O2 |

Molecular Weight |

450.8 g/mol |

IUPAC Name |

(Z)-triacont-21-enoic acid |

InChI |

InChI=1S/C30H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h9-10H,2-8,11-29H2,1H3,(H,31,32)/b10-9- |

InChI Key |

QXYCISFUJXCMSU-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |

Appearance |

Solid powder |

melting_point |

60.8-61.2°C |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lumequeic acid |

Origin of Product |

United States |

Occurrence and Natural Biogenesis of Lumequic Acid

Identification in Botanical Sources

Research has identified lumequic acid in several botanical sources. Notably, it has been reported in Ximenia americana, a species commonly known as yellowplum. nih.govflybase.org The genus Ximenia is recognized for containing this fatty acid, with this compound being named after the "lumeque" seed of West African Ximenia species. nih.gov

Beyond Ximenia americana, this compound has also been detected in cured vanilla beans (Vanilla planifolia species). nih.gov The presence of this compound in these distinct plant species suggests its potential role in various plant physiological functions or as a storage lipid. mdpi.comnih.gov

Detailed research findings on the fatty acid composition of Ximenia americana seed oil indicate the presence of this compound alongside a variety of other fatty acids. These include both saturated and unsaturated fatty acids of varying chain lengths. flybase.org

Below is a table summarizing the botanical sources where this compound has been identified:

| Botanical Source | Scientific Name | Notes |

| Yellowplum | Ximenia americana | Found in seeds. nih.govflybase.org |

| West African Ximenia | Ximenia species | Lumeque seed is the namesake. nih.gov |

| Cured Vanilla Beans | Vanilla planifolia | Identified in cured beans. nih.gov |

Natural Biosynthetic Pathways for Very Long-Chain Fatty Acid Elongation

This compound, as a very long-chain fatty acid (VLCFA), is synthesized through the elongation of shorter fatty acid precursors. nih.govlipidmaps.org This process, which occurs in the endoplasmic reticulum of plant cells, involves the sequential addition of two-carbon units to the growing acyl chain. mdpi.comlipidmaps.orgresearchgate.net

The biosynthesis of VLCFAs, including this compound, relies on a complex of enzymes known as the fatty acid elongase (FAE) complex. nih.govresearchgate.net This membrane-bound complex catalyzes a series of four reactions to add each two-carbon unit. researchgate.netaocs.org The initial substrates for this elongation pathway are typically 16- or 18-carbon fatty acids (such as palmitic acid and stearic acid) that are synthesized in the plastids and then exported to the cytosol where they are converted to acyl-CoAs. nih.govresearchgate.netaocs.org

The elongation cycle begins with the condensation of a long-chain acyl-CoA with malonyl-CoA. lipidmaps.orgresearchgate.netfrontiersin.org Malonyl-CoA serves as the source of the two-carbon unit. lipidmaps.orgresearchgate.netaocs.org This condensation step is catalyzed by a β-ketoacyl-CoA synthase (KCS), which is considered the first committed step and often the rate-limiting step in VLCFA biosynthesis. researchgate.netfrontiersin.org Following condensation, a series of reduction and dehydration reactions, mediated by other enzymes within the elongase complex (β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR)), completes the addition of the two-carbon unit and extends the fatty acid chain by two carbons. researchgate.netfrontiersin.org

Multiple elongase complexes with varying substrate specificities exist in plants, allowing for the synthesis of a diverse range of VLCFAs with different chain lengths and double bond positions. mdpi.comnih.gov While the general pathway for VLCFA elongation is well-established, the specific enzymes and regulatory mechanisms involved in the biosynthesis of very long chains like the 30-carbon backbone of this compound are areas of ongoing research, particularly for fatty acids exceeding 26 carbons. mdpi.com

The presence of a cis double bond at a specific position (Δ21) in this compound indicates that desaturation events also play a role in its biosynthesis. In some plant pathways, desaturation can occur after elongation to introduce double bonds into the VLCFA chain. mdpi.com

Detailed research into the plant-specific FAE complexes and their substrate preferences is crucial for fully understanding the natural biogenesis of this compound and other specialized VLCFAs found in botanical sources.

Synthetic Strategies and Production Methodologies for Lumequic Acid

Chemical Synthesis Approaches: Sequential Fatty Acid Elongation

Chemical synthesis of lumequic acid primarily involves the sequential elongation of shorter fatty acid precursors. This process builds the long carbon chain characteristic of this compound by adding carbon units in a step-wise manner. Both enzymatic and chemical catalysts can be utilized to facilitate these elongation reactions wikipedia.org. While the specific detailed reaction pathways for this compound synthesis are not extensively detailed in publicly available general sources, the general principle involves starting with a shorter fatty acid chain, potentially in the C18-C22 range, and progressively adding two-carbon units to reach the desired 30-carbon length . This elongation process typically requires controlled reaction conditions to ensure the correct placement and configuration (cis) of the double bond at the 21st carbon position.

Molecular and Cellular Mechanisms of Lumequic Acid Activity

Interactions with Biological Membranes and Membrane Fluidity Modulation

As a very long-chain fatty acid, Lumequic acid, like other fatty acids, is expected to interact with biological membranes, which are primarily composed of phospholipid and glycolipid bilayers . The properties of these bilayers, including their fluidity, are influenced by the composition and characteristics of their constituent acyl chains . The incorporation of fatty acids into membrane structures can affect membrane fluidity, permeability, and the function of membrane-associated proteins. While the general principles of how fatty acids interact with membranes are established, specific research detailing the precise mechanisms by which this compound incorporates into cellular membranes or modulates membrane fluidity has not been identified in the conducted searches.

Enzyme Kinetics and Modulation of Enzymatic Activities

The potential for fatty acids to modulate enzymatic activities, particularly those associated with lipid metabolism or membrane function, is recognized in biochemistry. However, specific studies investigating the effects of this compound on enzyme kinetics or its role in modulating particular enzymatic pathways were not found in the search results. Therefore, detailed research findings regarding how this compound might interact with enzymes or alter their activity profiles are not available in the retrieved literature.

Influence on Specific Cellular Targets and Signaling Pathways

Cellular targets and signaling pathways can be influenced by various lipid molecules, which can act as signaling molecules themselves or modulate the activity of signaling proteins. While this compound is listed in some databases with a potential association with cell signaling dokumen.pubdokumen.pub, specific research identifying the direct cellular targets of this compound or detailing its influence on particular signaling pathways has not been found. Comprehensive data and research findings on the specific interactions of this compound within cellular signaling cascades are not available in the examined sources.

Role in Lipid Transport and Metabolic Regulation

Very long-chain fatty acids are involved in various aspects of lipid metabolism, including synthesis, elongation, desaturation, and transport. This compound is listed in databases as being associated with lipid transport and metabolic regulation dokumen.pubdokumen.pub. However, the specific mechanisms by which this compound participates in lipid transport processes or contributes to the regulation of metabolic pathways have not been detailed in the retrieved information. Research findings providing data on the specific transporters involved or the regulatory networks influenced by this compound in lipid metabolism are not available.

Engagement with Cellular Processes: Cell Signaling

As mentioned in section 4.3, this compound has a potential association with cell signaling based on database annotations dokumen.pubdokumen.pub. However, the nature and extent of this compound's engagement with specific cellular signaling processes are not elucidated in the available literature. Detailed research outlining the specific signaling molecules or pathways affected by this compound, or providing data on its role as a signaling lipid, were not identified in the conducted searches.

Biological Relevance and Systemic Implications of Lumequic Acid

Contribution to Lipid Metabolism Homeostasis

Lumequic acid is recognized as a component within the broader category of very long-chain fatty acids. foodb.ca These compounds are integral to lipid metabolism pathways. foodb.cachemfont.ca Within biological systems, this compound functions as both an energy source and a form of energy storage. foodb.ca Its classification within lipid metabolism pathways underscores its involvement in the synthesis, breakdown, and transport of lipids, contributing to the maintenance of lipid homeostasis. foodb.cachemfont.ca

Associations with Biochemical Markers in Physiological States

Research indicates that very long-chain fatty acids, including this compound, may be associated with specific physiological states. Elevated levels of very long-chain fatty acids, such as erucic, lignoceric, behenic, adrenic, pentacosanoic, and this compound, have been noted in individuals with autistic spectrum disorder. scribd.com This observation suggests a potential, though not fully elucidated, association between the concentrations of this compound and certain biochemical profiles observed in specific physiological or pathological conditions. scribd.com Further detailed research is needed to fully understand these associations and the role of this compound as a biochemical marker.

Research on Lumequic Acid Derivatives and Analogues

Design and Synthesis of Modified Lumequic Acid Structures

The design and synthesis of modified structures of a chemical compound like this compound would typically involve targeted alterations to its functional groups or hydrocarbon chain. General synthetic approaches for fatty acids, such as the elongation of shorter fatty acid precursors using enzymes or chemical catalysts, are relevant to the synthesis of this compound itself and could potentially serve as starting points for the synthesis of its derivatives. wikipedia.org Industrial production methods, including microbial fermentation, which involve genetically engineering microorganisms to produce specific fatty acids, might also be adaptable for the synthesis of modified this compound structures. wikipedia.org However, detailed information regarding the specific design strategies and synthetic routes for modified this compound structures was not available in the provided search results.

Exploration of Structure-Activity Relationships in Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure influence the biological or chemical activity of a compound. This principle is widely applied in chemical research to guide the development of new compounds with desired properties. collaborativedrug.comslideshare.net By systematically modifying different parts of a molecule and evaluating the resulting changes in activity, researchers can identify key structural features responsible for that activity. collaborativedrug.comslideshare.net While the concept of SAR is well-established and applied to various classes of compounds, including other fatty acid derivatives nih.gov, specific studies detailing the exploration of structure-activity relationships in this compound derivatives were not found in the provided search results.

Preclinical Research Methodologies and Models in Lumequic Acid Studies

In Vitro Experimental Systems for Cellular Studies

In vitro experimental systems are fundamental in preclinical research to investigate the direct effects of a compound on cells outside of a living organism. scielo.brnih.gov These systems can involve various cell lines or primary cell cultures, allowing researchers to study cellular uptake, metabolism, localization, and potential biochemical or physiological responses. While in vitro studies are a standard approach in the preclinical evaluation of fatty acids and other compounds, specific detailed research findings focusing solely on the effects of lumequic acid in such cellular systems were not prominently available in the consulted literature. researchgate.netnih.govresearchgate.net General methodologies for in vitro cellular studies with fatty acids often involve exposing cells to varying concentrations of the compound and assessing endpoints such as cell viability, proliferation, differentiation, lipid accumulation, or the modulation of specific signaling pathways. researchgate.net However, without specific studies on this compound, detailed findings for this particular VLCFA in in vitro models cannot be presented.

In Vivo Animal Models for Investigating Biological Effects

In vivo animal models are utilized in preclinical research to assess the biological effects of a compound within a complex living system. scielo.brnih.govgoogle.com These studies provide insights into absorption, distribution, metabolism, excretion, and potential efficacy or physiological impact. vt.eduresearchgate.net Various animal species, such as rodents, are commonly used depending on the research question and the relevance of the model to human physiology or disease. mdpi.comscribd.com While in vivo studies are integral to preclinical development for many compounds, specific detailed research findings from animal models focused solely on the biological effects of administered this compound were not extensively found in the reviewed literature. researchgate.netmdpi.comnih.govdavuniversity.org Animal studies involving fatty acids often investigate their influence on lipid metabolism, organ function, or specific disease models. mdpi.comscribd.com The presence of this compound as a detected very long-chain fatty acid in red blood cells of children with Autistic Spectrum Disorder has been noted, potentially indicating altered lipid metabolism, but this represents a clinical observation rather than a preclinical study investigating the effects of this compound administration in an animal model. orthomolecular.org Therefore, specific detailed in vivo research findings for this compound cannot be provided based on the available information.

Advanced Analytical Techniques for this compound Metabolites

The analysis and identification of this compound and its potential metabolites in biological samples are crucial aspects of preclinical research. Advanced analytical techniques are employed for the qualitative and quantitative determination of fatty acids, including VLCFAs like this compound. researchgate.net

Commonly used techniques for the analysis of organic acids and fatty acids in biological matrices include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net These methods offer high sensitivity and specificity for separating and identifying complex mixtures of lipids and metabolites.

GC-MS is a widely used technique for the analysis of fatty acids, often requiring derivatization of the fatty acids into more volatile esters (such as methyl esters) before analysis. This method provides detailed information on the fatty acid profile of a sample. researchgate.net

LC-MS techniques, particularly those coupled with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), are also valuable for analyzing fatty acids and their metabolites, including less volatile or more polar species. researchgate.net High-resolution mass spectrometry, such as using Quadrupole Time-of-Flight (QTOF) analyzers, enables accurate mass measurements and fragmentation analysis, aiding in the identification of known and unknown metabolites. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used in metabolomics for identifying and quantifying a wide range of metabolites in biological fluids and tissues. While NMR can provide comprehensive metabolic profiles, its sensitivity for low-abundance lipids like specific VLCFAs might be lower compared to MS-based methods.

Current Research Challenges and Future Directions for Lumequic Acid Research

Addressing Methodological Inconsistencies in Analytical Data

The analysis of very long-chain fatty acids like Lumequic acid presents inherent technical difficulties in their detection and identification. researchgate.net While modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have made the detection and identification of VLCFAs more feasible, inconsistencies can arise. researchgate.net Variations in the reported concentration of this compound in different samples of Ximenia oil, for instance, suggest potential influences from source variability, extraction methods, or analytical protocols. researchgate.net For example, one study reported this compound at 5.34% in a commercial oil, while another found it at minor amounts (2.5% and 2.2%) in oils extracted in a laboratory from seeds collected in the same region. researchgate.net

To address these methodological inconsistencies, future research should focus on developing and standardizing robust analytical methods specifically tailored for this compound. This includes optimizing sample preparation, chromatographic separation, and mass spectrometric detection to ensure accuracy and reproducibility across different laboratories and sample types. Establishing certified reference materials for this compound would also be crucial for validating analytical methods and enabling reliable quantitative analysis.

Table 1: Reported this compound Concentration in Ximenia Oil Samples

| Source Type | This compound Concentration (%) | Reference |

| Commercial Oil | 5.34 | researchgate.net |

| Laboratory Extracted Oil Sample 1 | 2.5 | researchgate.net |

| Laboratory Extracted Oil Sample 2 | 2.2 | researchgate.net |

Elucidating Undiscovered Biochemical Pathways and Interactions

This compound is understood to be involved in lipid metabolism and fatty acid metabolism pathways. hmdb.cachemfont.ca Its classification as a very long-chain fatty acid places it within a group of lipids known to undergo peroxisomal beta oxidation. orthomolecular.orgisom.ca The observation of elevated VLCFAs, including this compound, in individuals with Autistic Spectrum Disorder has been linked to suppressed peroxisomal beta oxidation, suggesting a potential role for this compound in metabolic disorders affecting this pathway. orthomolecular.orgisom.ca

Despite this known involvement in general lipid metabolic processes, the specific biochemical pathways and interactions of this compound are not fully elucidated. Research is needed to map the precise metabolic fate of this compound, including its synthesis, elongation, desaturation, and degradation pathways within different cell types and tissues. Investigating its potential interactions with specific enzymes, transporters, and regulatory proteins involved in lipid metabolism would provide deeper insights into its biological roles. Furthermore, exploring whether this compound or its metabolites interact with other cellular processes, such as cell signaling, beyond its general classification as a component involved in cell signaling, represents a significant area for future investigation. hmdb.ca

Expanding Preclinical Investigations for Mechanistic Insights

Preclinical studies, both in vitro and in vivo, are essential for understanding the biological activities and underlying mechanisms of action of this compound. While biochemical studies have utilized this compound to explore enzyme kinetics and metabolic pathways in a general sense , detailed mechanistic insights specifically attributed to this compound from dedicated preclinical investigations appear limited in the current literature.

The observed elevation of this compound in the context of suppressed peroxisomal function in ASD orthomolecular.orgisom.ca highlights a potential area for focused preclinical research. In vitro studies using cell models relevant to lipid metabolism and neurological function could help delineate how this compound accumulation or altered metabolism impacts cellular processes. In vivo studies, particularly using animal models of peroxisomal disorders or metabolic dysfunction, could provide valuable insights into the systemic effects of this compound, its distribution in tissues, and its influence on specific physiological functions. nih.govnih.govup.ac.za The noted lack of experimental animal studies for Ximenia caffra derivatives, which include this compound, underscores the need for expanded preclinical investigations to understand the mechanisms by which this fatty acid may exert biological effects. researchgate.net

Opportunities for Novel Research Tool Development

The challenges associated with the analysis and study of very long-chain fatty acids like this compound present opportunities for the development of novel research tools. Improved analytical standards and methods, as discussed in Section 8.1, are fundamental research tools. Beyond analytical advancements, the development of specific probes or tracers for tracking this compound in vivo and in vitro would greatly facilitate metabolic studies.

Q & A

Q. What are the established synthetic pathways for Lumequic acid, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves multi-step organic reactions, such as carboxylation or cyclization, with critical dependencies on catalysts (e.g., palladium complexes), solvent polarity, and temperature. For reproducible results, optimize reaction parameters using fractional factorial design (FFD) to isolate variables affecting yield. Purification via column chromatography or recrystallization should be validated with HPLC (>98% purity) and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

Combine NMR (¹H/¹³C, 2D-COSY) for functional group analysis, FT-IR for bond vibration verification, and X-ray crystallography for absolute configuration determination. Cross-validate findings with computational methods (DFT calculations) to resolve ambiguities in stereochemistry .

Q. How does this compound’s stability vary under different storage conditions (pH, temperature, light exposure)?

Conduct accelerated stability studies using ICH guidelines:

- pH: Test buffers (pH 3–9) at 25°C/60% RH.

- Temperature: Store samples at 4°C, 25°C, and 40°C for 1–6 months.

- Light: Expose to UV-Vis (1.2 million lux hours). Quantify degradation products via LC-MS and apply Arrhenius kinetics to predict shelf life .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Use cell viability assays (MTT, ATP luminescence) for cytotoxicity profiling. For target-specific activity (e.g., enzyme inhibition), employ fluorescence polarization or surface plasmon resonance (SPR). Normalize data against positive/negative controls and validate with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Step 1: Re-examine raw data (e.g., NMR peak splitting, coupling constants) for experimental artifacts.

- Step 2: Compare with computational predictions (Gaussian or ORCA software).

- Step 3: Replicate synthesis using standardized protocols to isolate batch-specific variations. Publish conflicting data with error margins and propose consensus protocols via collaborative verification .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound’s pharmacological studies?

Apply nonlinear regression models (e.g., Hill equation) to dose-response data. For multi-variable interactions (e.g., synergy with adjuvants), use ANOVA with post-hoc Tukey tests. Address outliers via Grubbs’ test and report confidence intervals (95% CI) .

Q. How to design a robust in vivo study to reconcile discrepancies between this compound’s in vitro potency and observed bioavailability?

- Pharmacokinetics: Measure plasma concentration-time profiles (LC-MS/MS) in rodent models.

- Tissue Distribution: Use radiolabeled compounds (¹⁴C-Lumequic acid) for biodistribution analysis.

- Metabolomics: Identify phase I/II metabolites with UPLC-QTOF-MS. Address species-specific metabolic differences by cross-referencing human hepatocyte data .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical trials?

Implement quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs): Purity, particle size, crystallinity.

- Process Controls: PAT (Process Analytical Technology) for real-time monitoring.

- DoE: Use response surface methodology (RSM) to optimize synthesis parameters. Document deviations in a batch record database for root-cause analysis .

Data Presentation and Validation

Q. How should researchers present contradictory findings in this compound’s mechanism of action?

Structure data into comparative tables:

Q. What peer-review criteria are essential for validating this compound’s novel applications?

Ensure transparency in:

- Raw Data Accessibility: Deposit in repositories like Zenodo or Figshare.

- Method Reproducibility: Share step-by-step protocols on protocols.io .

- Conflict of Interest: Disclose funding sources and patent filings.

Address reviewer concerns about statistical power and biological relevance via pre-submission consultations with domain experts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.